![molecular formula C23H19Cl2F3N4O5 B10775428 7-[(4-chlorophenyl)methyl]-8-[4-chloro-3-(trifluoromethoxy)phenoxy]-1-(3-hydroxypropyl)-3-methylpurine-2,6-dione](/img/structure/B10775428.png)
7-[(4-chlorophenyl)methyl]-8-[4-chloro-3-(trifluoromethoxy)phenoxy]-1-(3-hydroxypropyl)-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AM237 es un compuesto orgánico sintético conocido por su función como activador selectivo del canal de potencial de receptor transitorio canónico 5 (TRPC5). Es un derivado de la xantina y un análogo del inhibidor del canal TRPC1/4/5 Pico145. AM237 es notable por su capacidad para activar los canales homoméricos TRPC5 mientras inhibe otros canales TRPC1/4/5 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
AM237 se sintetiza a través de una serie de reacciones químicas que involucran derivados de la xantinaLas condiciones de reacción a menudo incluyen el uso de reactivos y catalizadores específicos para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de AM237 implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza del compuesto. El proceso puede implicar el uso de reactores a gran escala y técnicas de purificación como la cromatografía para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
AM237 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran AM237 incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Las condiciones de reacción a menudo involucran temperaturas y presiones controladas para asegurar el resultado deseado .
Principales productos formados
Los principales productos formados a partir de las reacciones que involucran AM237 dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de AM237, mientras que las reacciones de sustitución pueden resultar en la formación de nuevos compuestos con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
AM237 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
AM237 ejerce sus efectos activando selectivamente los canales homoméricos TRPC5. Se une a un sitio específico en el canal TRPC5, lo que lleva a su activación. Esta activación da como resultado la entrada de iones calcio en la célula, lo que puede desencadenar diversas vías de señalización descendentes. AM237 también inhibe otros canales TRPC1/4/5, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas de los canales TRPC5 .
Comparación Con Compuestos Similares
Compuestos similares
Pico145: Un inhibidor del canal TRPC1/4/5 que es estructuralmente similar a AM237.
Englerin A: Otro compuesto que interactúa con los canales TRPC pero tiene diferente selectividad y mecanismo de acción.
Unicidad de AM237
AM237 es único en su capacidad para activar selectivamente los canales homoméricos TRPC5 mientras inhibe otros canales TRPC1/4/5. Esta activación selectiva lo convierte en una herramienta valiosa para estudiar los roles específicos de los canales TRPC5 en diversos procesos biológicos .
Propiedades
Fórmula molecular |
C23H19Cl2F3N4O5 |
|---|---|
Peso molecular |
559.3 g/mol |
Nombre IUPAC |
7-[(4-chlorophenyl)methyl]-8-[4-chloro-3-(trifluoromethoxy)phenoxy]-1-(3-hydroxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C23H19Cl2F3N4O5/c1-30-19-18(20(34)31(22(30)35)9-2-10-33)32(12-13-3-5-14(24)6-4-13)21(29-19)36-15-7-8-16(25)17(11-15)37-23(26,27)28/h3-8,11,33H,2,9-10,12H2,1H3 |
Clave InChI |
UNQYAAAWKOOBFQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)CCCO)N(C(=N2)OC3=CC(=C(C=C3)Cl)OC(F)(F)F)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


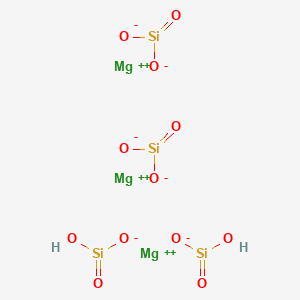
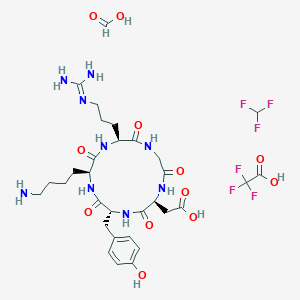

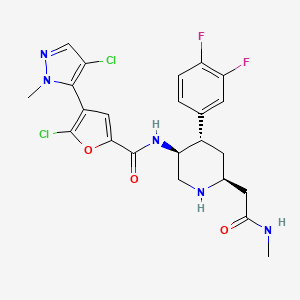
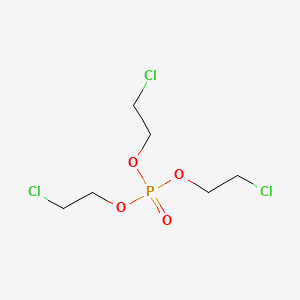
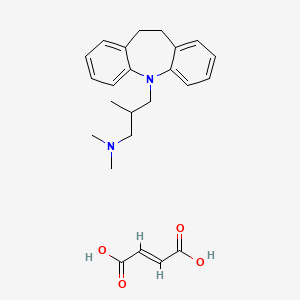

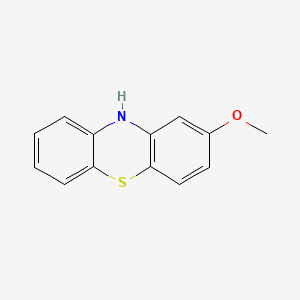
![[2-methoxy-3-(4,5,10-triazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),3,7,10,12(16)-hexaen-11-yl)phenyl]boronic acid](/img/structure/B10775411.png)
![(3R,4S,5S,6R)-2-[[(2R,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775416.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B10775423.png)

![[(8S,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate;hydrate](/img/structure/B10775434.png)
![[(1S,2S,3S,4S,7S,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B10775440.png)
